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Compound of Interest

Compound Name: (1-Hydroxycyclohexyl)acetic acid

Cat. No.: B078544

Introduction

(1-Hydroxycyclohexyl)acetic acid is a carboxylic acid containing a tertiary alcohol and a
cyclohexane ring. This guide provides a detailed overview of the expected spectroscopic data
for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The information herein is intended for researchers, scientists, and
professionals in drug development to aid in the identification and characterization of this

molecule.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for (1-
Hydroxycyclohexyl)acetic acid based on the spectroscopic characteristics of its constituent
functional groups.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~12.0 Singlet 1H -COOH
~3.5 Singlet 1H -OH
~2.5 Singlet 2H -CHz-
1.2-1.8 Multiplet 10H Cyclohexyl -CH2-

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Carbon Type Assighment
~175 C -COOH

~70 C C-OH

~40 CH:z -CH2-COOH

~35 CH2 Cyclohexyl C2/C6
~25 CH2 Cyclohexyl C4
~22 CH2 Cyclohexyl C3/C5

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~—?) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid O-H
3500-3200 (broad) O-H stretch Alcohol O-H
2930-2850 C-H stretch Cyclohexyl C-H
1710 C=0 stretch Carboxylic Acid C=0
1450 C-H bend Cyclohexyl CH2
1300-1200 C-O stretch Carboxylic Acid C-O
1200-1000 C-O stretch Alcohol C-O

Table 4: Predicted Mass Spectrometry Data

miz lon Type

158 [M]* (Molecular lon)
141 [M-OH]*

113 [M-COOH]*

99 [M-CH2COOH]*

81 [CeHo]*

55 [CaH7]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of magnetically active nuclei.[1]
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Sample Preparation:

e Dissolve 5-10 mg of (1-Hydroxycyclohexyl)acetic acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDClz, DMSO-ds, or D20).[1]

e Transfer the solution to a clean NMR tube.
o Ensure the solution is free of any particulate matter.
1H NMR Spectroscopy:

e Acquire a one-dimensional proton NMR spectrum. This experiment provides information on
the number of different types of protons, their chemical environment (chemical shift), the
relative number of protons of each type (integration), and the number of neighboring protons
(spin-spin splitting).[1]

13C NMR Spectroscopy:

e Acquire a one-dimensional carbon-13 NMR spectrum. This provides information about the
number of different types of carbon atoms and their chemical environments.[1]

» To distinguish between CH, CHz, and CHs groups, a Distortionless Enhancement by
Polarization Transfer (DEPT) experiment can be performed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[2]

Sample Preparation:

e Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk
using a hydraulic press.

e Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an
Attenuated Total Reflectance (ATR) accessory.
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e Solution Sample: Dissolve the sample in a solvent that has minimal IR absorption in the
regions of interest (e.g., CCla or CS2). Place the solution in a suitable IR cell.

Data Acquisition:
» Record a background spectrum of the empty sample holder (or pure solvent).

e Place the sample in the spectrometer and record the IR spectrum, typically in the range of
4000-400 cm~1.[2]

e The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and fragmentation pattern of a molecule.[3]

Sample Preparation:

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or
acetonitrile).

e The concentration should be in the range of 1-10 pg/mL.

Data Acquisition (using Electrospray lonization - ESI):

Introduce the sample solution into the ESI source of the mass spectrometer.

e The sample is ionized by applying a high voltage, forming charged droplets that evaporate to
produce gas-phase ions.

e The ions are then guided into the mass analyzer, where they are separated based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Caption: Workflow for Spectroscopic Analysis of (1-Hydroxycyclohexyl)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078544+#spectroscopic-data-for-1-hydroxycyclohexyl-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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